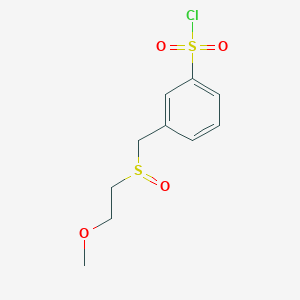
3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride is an organosulfur compound that features a benzenesulfonyl chloride group attached to a methoxyethylsulfinylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with a suitable sulfinylmethyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or chloroform, and the reaction temperature is maintained at a low to moderate range to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzenesulfonyl chloride group can undergo nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Amines or alcohols; reactions are often conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Major Products
Oxidation: Formation of 3-(((2-Methoxyethyl)sulfonyl)methyl)benzenesulfonyl chloride.
Reduction: Formation of 3-(((2-Methoxyethyl)thio)methyl)benzenesulfonyl chloride.
Substitution: Formation of sulfonamides or sulfonate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate ester bonds. The sulfinyl group can also participate in redox reactions, further expanding the compound’s utility in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride compound with a trifluoromethyl group instead of a methoxyethylsulfinyl group.
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a methyl group instead of a benzenesulfonyl group.
Benzenesulfonyl chloride: The parent compound without any additional substituents on the benzene ring.
Uniqueness
3-(((2-Methoxyethyl)sulfinyl)methyl)benzenesulfonyl chloride is unique due to the presence of both a sulfinyl and a sulfonyl chloride group, which allows it to participate in a wider range of chemical reactions compared to simpler sulfonyl chlorides. The methoxyethyl group also provides additional steric and electronic effects that can influence the reactivity and selectivity of the compound in various applications.
Eigenschaften
Molekularformel |
C10H13ClO4S2 |
|---|---|
Molekulargewicht |
296.8 g/mol |
IUPAC-Name |
3-(2-methoxyethylsulfinylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S2/c1-15-5-6-16(12)8-9-3-2-4-10(7-9)17(11,13)14/h2-4,7H,5-6,8H2,1H3 |
InChI-Schlüssel |
BKPYSDNTJFDJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCS(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















